molecular formula C11H20BClO2 B140205 2-[(E)-5-chloropent-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 154820-95-8

2-[(E)-5-chloropent-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B140205
CAS RN: 154820-95-8
M. Wt: 230.54 g/mol
InChI Key: FYHBHADHHWPOFL-SOFGYWHQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It often requires knowledge of organic chemistry and reaction mechanisms .


Molecular Structure Analysis

This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry to determine the spatial arrangement of atoms in the molecule .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It can involve experimental studies or theoretical predictions based on the compound’s structure .


Physical And Chemical Properties Analysis

This involves measuring properties like melting point, boiling point, solubility, etc. Computational chemistry can also be used to predict these properties .

Scientific Research Applications

Targeted Drug Delivery Systems

This compound is utilized in the biomedicine industry for potential applications in targeted drug delivery systems. It can be used to deliver drugs to specific sites within the body, thereby increasing the efficacy and reducing side effects .

Suzuki-Miyaura Coupling Reactions

It serves as a reagent in Suzuki-Miyaura coupling reactions, which are a type of cross-coupling reaction used in organic synthesis to form carbon-carbon bonds .

Protodeboronation Studies

The compound has been used as a substrate in studies of catalytic protodeboronation of pinacol boronic esters, which is a method for removing boron groups from molecules .

Organic Synthesis Intermediates

Boronic acid pinacol esters, like this compound, are widely used as starting materials in organic synthesis for various chemistries, including Suzuki-Miyaura reactions .

Reactive Oxygen Species (ROS)-Responsive Systems

In biomedical research, this compound has been modified structurally to develop ROS-responsive drug delivery systems, enhancing the targeted therapeutic effects of drugs like curcumin .

Solubility Studies

The solubility properties of boronic acid pinacol esters have been extensively studied, which is crucial for their application in organic synthesis and pharmaceuticals .

Bond-Forming Reactions

These esters are key intermediates in transition-metal-catalyzed bond-forming reactions, which include not only Suzuki-Miyaura coupling but also copper-catalyzed heteroatom arylation and allylboration .

Purification Processes

The ease of purification of boronic esters makes them favorable for use in synthesis and as tools to create new bonds in chemical processes .

Mechanism of Action

Target of Action

Trans-5-Chloro-1-penten-1-ylboronic acid pinacol ester, also known as 2-[(E)-5-chloropent-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, is a boronic acid pinacol ester Boronic acid pinacol esters are generally used as building blocks in organic synthesis , indicating that their targets could be a wide range of organic compounds.

Mode of Action

The compound’s mode of action involves a process known as protodeboronation . Protodeboronation is a reaction where a boronic ester is converted into an organic compound, releasing a boronic acid . This reaction is catalyzed and occurs in the presence of a radical initiator .

Biochemical Pathways

The biochemical pathways affected by this compound are related to the synthesis of organic compounds. The protodeboronation process allows for the formal anti-Markovnikov alkene hydromethylation , a valuable transformation in organic synthesis. This transformation can be applied to various substrates, leading to the production of different organic compounds .

Result of Action

The result of the compound’s action is the production of various organic compounds through the protodeboronation process . This process is valuable in organic synthesis, allowing for the creation of a wide range of organic compounds .

Action Environment

The action of trans-5-Chloro-1-penten-1-ylboronic acid pinacol ester can be influenced by various environmental factors. For instance, the stability of boronic acid pinacol esters is generally high, making them suitable for use in various environments . Certain conditions, such as exposure to air and moisture, can affect their stability . Therefore, these factors should be considered when using this compound.

Safety and Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, etc. It often involves both experimental studies and database research .

Future Directions

This involves predicting or proposing future research directions. This could be based on the current state of research and the compound’s potential applications .

properties

IUPAC Name

2-[(E)-5-chloropent-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20BClO2/c1-10(2)11(3,4)15-12(14-10)8-6-5-7-9-13/h6,8H,5,7,9H2,1-4H3/b8-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYHBHADHHWPOFL-SOFGYWHQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=CCCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)/C=C/CCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20BClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101151419
Record name 2-[(1E)-5-Chloro-1-penten-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101151419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-5-Chloro-1-penten-1-ylboronic acid pinacol ester

CAS RN

126688-98-0
Record name 2-[(1E)-5-Chloro-1-penten-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=126688-98-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(1E)-5-Chloro-1-penten-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101151419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.